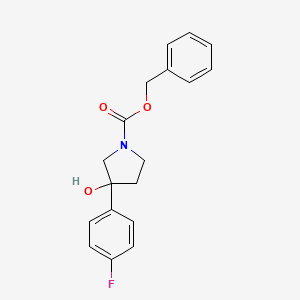![molecular formula C14H19ClN2 B13497422 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is a compound that features both cyclobutylmethyl and indole moieties. Indole derivatives are significant in natural products and drugs due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride typically involves the reaction of cyclobutylmethylamine with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with a ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but generally involve refluxing the reactants in a suitable solvent such as methanol with an acid catalyst like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the cyclobutylmethyl group.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Applications De Recherche Scientifique
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, leading to different biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can influence mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: An indole derivative with similar biological activities.
Serotonin: A neurotransmitter with an indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is unique due to its combination of the cyclobutylmethyl and indole moieties, which may confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C14H19ClN2 |
|---|---|
Poids moléculaire |
250.77 g/mol |
Nom IUPAC |
1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11;/h1-2,6-7,10-11,15-16H,3-5,8-9H2;1H |
Clé InChI |
LPALCSNGCJSZGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CNCC2=CNC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


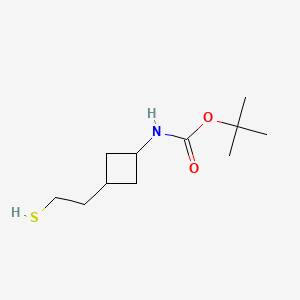

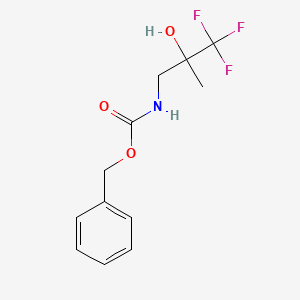
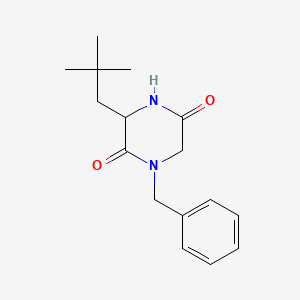
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
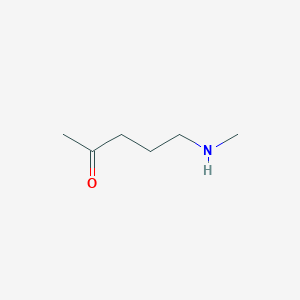
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
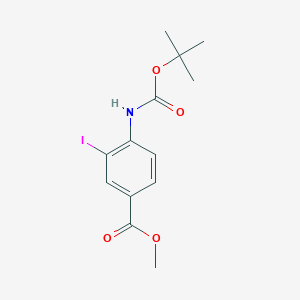
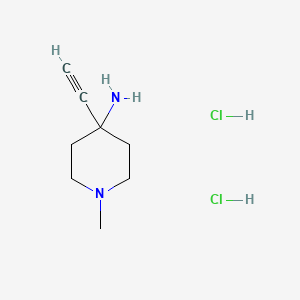
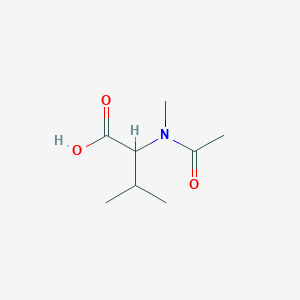
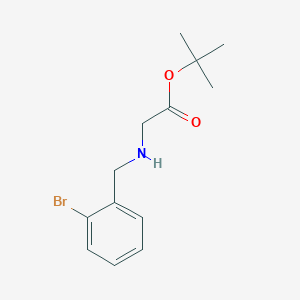
amine hydrochloride](/img/structure/B13497401.png)
